![molecular formula C14H19N3O3 B7644081 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a nitro group and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone typically involves the following steps:
Nitration of Phenyl Ring: The starting material, a phenyl ring, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of Ethanone Group: The nitrated phenyl compound is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to form the ethanone group.
Introduction of Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the ethanone derivative is reacted with 1-ethylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethanone group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), basic conditions.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Reduction: 1-[4-(4-Ethylpiperazin-1-yl)-3-aminophenyl]ethanone.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Oxidation: 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]acetic acid.
Scientific Research Applications
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylpiperazine moiety may enhance the compound’s binding affinity to certain receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone: This compound is similar in structure but has a fluorine atom instead of a nitro group, which can alter its chemical reactivity and biological activity.
1-[4-(4-Ethylpiperazin-1-yl)-3-chlorophenyl]ethanone: The presence of a chlorine atom instead of a nitro group can affect the compound’s physicochemical properties and its interactions with biological targets.
Uniqueness
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the ethylpiperazine moiety makes this compound a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-3-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)13-5-4-12(11(2)18)10-14(13)17(19)20/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGRTKRHFGUCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
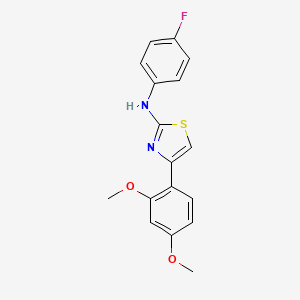
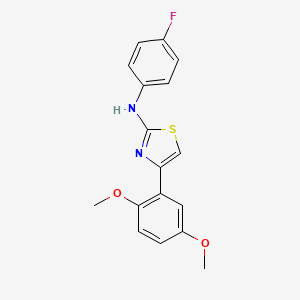
![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)
![N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7644032.png)
![N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7644040.png)
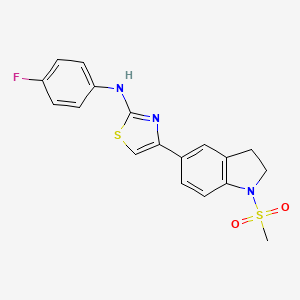
![5-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644049.png)
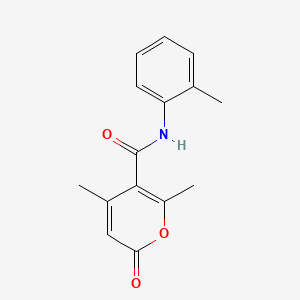
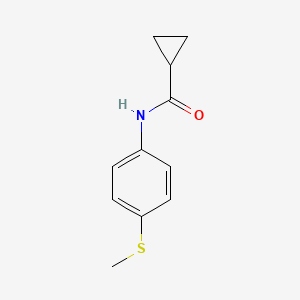
![(5Z)-5-[[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7644073.png)
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)
![6-{[1-(3,4-difluorobenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644094.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)
